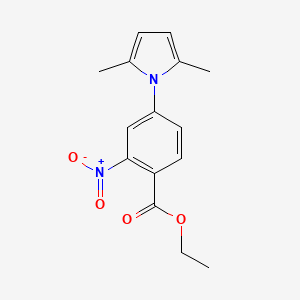![molecular formula C20H22N2O2 B5725801 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAP is a derivative of piperazine and has been found to have unique properties that make it useful in various scientific studies. In
科学研究应用
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been found to have a variety of applications in scientific research. One of the most notable applications is in the study of serotonin receptors. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to act as a selective agonist for the 5-HT1A receptor, which is involved in a variety of physiological processes, including anxiety, depression, and pain. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has also been used in the study of the dopamine transporter and has been found to inhibit its activity, which could have implications for the treatment of addiction.
作用机制
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's mechanism of action is not fully understood, but it is thought to act as a partial agonist for the 5-HT1A receptor. It has also been found to inhibit the activity of the dopamine transporter. These actions could have implications for the treatment of various disorders, including anxiety, depression, and addiction.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have analgesic effects, which could have implications for the treatment of pain. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to have neuroprotective effects and could have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the specific effects of 5-HT1A activation without the confounding effects of other receptors. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
未来方向
There are many potential future directions for research involving 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine. One area of interest is in the development of new treatments for anxiety and depression. 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's selective agonism for the 5-HT1A receptor could make it a promising candidate for these applications. Additionally, 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine's inhibition of the dopamine transporter could have implications for the treatment of addiction. Further research is needed to fully understand the potential applications of 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine and its mechanism of action.
合成方法
1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine is synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 1-phenylpiperazine. The resulting intermediate is then reacted with acryloyl chloride to yield 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine. The synthesis method has been well-established in the literature and has been used by many researchers to produce 1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine for their studies.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-10-7-17(8-11-19)9-12-20(23)22-15-13-21(14-16-22)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZMMZTMBVACX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)

![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)

